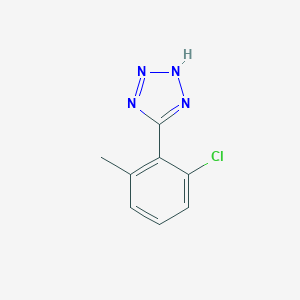

5-(2-chloro-6-methylphenyl)-2H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-chloro-6-methylphenyl)-2H-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-(2-chloro-6-methylphenyl)-2H-tetrazole belongs to a class of compounds known as tetrazoles, which are recognized for their versatility as pharmacophores. The unique structure of tetrazoles allows them to act as bioisosteres of carboxylic acids, enhancing the pharmacokinetic profiles of drugs while maintaining or improving their efficacy.

Antimicrobial Activity

Tetrazoles exhibit significant antimicrobial properties. Various derivatives have been tested against a range of pathogens:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against Escherichia coli and Staphylococcus aureus | |

| Tetrazole derivatives | Antifungal against Candida albicans |

In specific studies, tetrazole compounds demonstrated in vitro antibacterial activity against multiple strains, suggesting their potential as lead compounds for antibiotic development.

Anti-inflammatory and Analgesic Effects

Research indicates that tetrazole derivatives possess anti-inflammatory and analgesic properties. For example, certain compounds have shown efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs):

| Compound | IC50 (µM) | Activity Type | Reference |

|---|---|---|---|

| This compound | 25.4 | Anti-inflammatory | |

| Other tetrazole derivatives | 30-50 | Analgesic |

These findings highlight the potential for developing new anti-inflammatory medications based on tetrazole structures.

Anticancer Properties

Tetrazoles are being explored for their anticancer activities. Studies have shown that certain derivatives can inhibit cancer cell proliferation:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.6 | |

| Other derivatives | A549 (lung cancer) | 20.3 |

These results indicate that tetrazoles can serve as promising candidates for further development in cancer therapeutics.

Coordination Chemistry Applications

Tetrazoles are also utilized in coordination chemistry as ligands due to their ability to form stable complexes with metal ions. This property is crucial for applications in catalysis and materials science.

Ligand Properties

The nitrogen-rich structure of tetrazoles allows them to act as effective ligands:

| Metal Ion | Complex Formed | Stability Constant (log K) | Reference |

|---|---|---|---|

| Copper(II) | Cu-tetrazole complex | 6.5 | |

| Cadmium(II) | Cd-tetrazole complex | 7.0 |

Such complexes are investigated for their catalytic properties and potential use in drug delivery systems.

Material Science Applications

Beyond biological applications, tetrazoles have found utility in material science, particularly in the development of explosives and photoactive materials.

Explosives

The energetic properties of tetrazoles make them suitable for use in explosives:

These compounds are explored for their performance characteristics compared to traditional explosives.

Photography and Information Recording

Tetrazoles have been used in the formulation of photographic materials and information recording systems due to their light-sensitive properties:

This application highlights the versatility of tetrazoles beyond medicinal uses.

Analyse Des Réactions Chimiques

Functionalization Reactions

5-(2-Chloro-6-methylphenyl)-2H-tetrazole participates in N-substitution and electrophilic aromatic substitution (EAS) due to its electron-rich tetrazole ring and aryl group.

Table 2: Functionalization Reactions

Mechanistic Insights :

- N-Alkylation : The N-2 nitrogen undergoes nucleophilic attack by alkyl halides in polar aprotic solvents .

- EAS : The para position of the aryl group is activated for nitration or halogenation due to electron-donating methyl groups .

Coordination Chemistry

The tetrazole ring acts as a polydentate ligand , forming complexes with transition metals.

Table 3: Metal Coordination Studies

| Metal Ion | Ligand Binding Mode | Application | Source |

|---|---|---|---|

| Zn²⁺ | N1, N2 coordination | Enzyme inhibition | |

| Ni²⁺ | Tetrazole-N, His residues | Urease inhibition |

Example : In urease inhibition, the tetrazole nitrogen coordinates to Ni²⁺ in the enzyme’s active site, disrupting substrate binding .

Stability and Reactivity

- Thermal Stability : Decomposes at 260–265°C via nitrogen extrusion .

- pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes ring-opening in strong bases (pH > 10) .

Table 4: Stability Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 179–181°C | DSC analysis | |

| LogP | 2.67 | Calculated (Ali) | |

| Solubility | 0.485 mg/mL (DMSO) | ESOL prediction |

Propriétés

Numéro CAS |

175205-13-7 |

|---|---|

Formule moléculaire |

C8H7ClN4 |

Poids moléculaire |

194.62 g/mol |

Nom IUPAC |

5-(2-chloro-6-methylphenyl)-2H-tetrazole |

InChI |

InChI=1S/C8H7ClN4/c1-5-3-2-4-6(9)7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |

Clé InChI |

VXEOPRWNDWAALL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)Cl)C2=NNN=N2 |

SMILES canonique |

CC1=C(C(=CC=C1)Cl)C2=NNN=N2 |

Synonymes |

5-(2-chloro-6-methylphenyl)-2H-1,2,3,4-tetraazole |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.